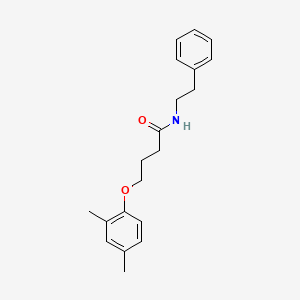

![molecular formula C24H19N5 B6420707 3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890615-42-6](/img/structure/B6420707.png)

3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of this compound and its analogs has been reported in various studies . For instance, one study reported the design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines . Another study used the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates to transform their designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . This core is one of the important cores of nitrogen ring junction heterocyclic compounds . It is found to be highly used in medicinal chemistry and drug molecule production .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often involve the use of novel and uncomplicated methods . For instance, one study used a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction .Applications De Recherche Scientifique

3,5-DIPY has been studied for its potential applications in a variety of scientific fields, including drug design, materials science, and biochemistry. In drug design, 3,5-DIPY has been studied for its potential to act as a ligand in various biochemical reactions. In materials science, 3,5-DIPY has been studied for its potential to act as a building block in the fabrication of novel materials. In biochemistry, 3,5-DIPY has been studied for its potential to act as a catalyst in various biochemical reactions.

Mécanisme D'action

Target of Action

The primary target of HMS3469I13 is the mycobacterial ATP synthase . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis (TB). By inhibiting this enzyme, HMS3469I13 disrupts the energy production of the bacterium, leading to its death .

Mode of Action

HMS3469I13 interacts with its target, the mycobacterial ATP synthase, by binding to it and inhibiting its function . This interaction disrupts the normal functioning of the ATP synthase, preventing it from synthesizing ATP, the main energy currency of the cell. This leads to an energy deficit in the bacterium, which ultimately results in its death .

Biochemical Pathways

The inhibition of ATP synthase by HMS3469I13 affects the energy metabolism pathway of M.tb . ATP synthase is a key enzyme in this pathway, responsible for the synthesis of ATP from ADP and inorganic phosphate. By inhibiting this enzyme, HMS3469I13 disrupts the production of ATP, leading to an energy crisis within the bacterium that ultimately results in its death .

Result of Action

The result of HMS3469I13’s action is the potent in vitro growth inhibition of M.tb . By inhibiting the mycobacterial ATP synthase, HMS3469I13 disrupts the energy metabolism of the bacterium, leading to its death . This makes HMS3469I13 a potential candidate for the treatment of TB, particularly drug-resistant forms of the disease .

Action Environment

The action of HMS3469I13, like that of many other drugs, can be influenced by various environmental factors While specific details regarding the influence of environmental factors on the action, efficacy, and stability of HMS3469I13 are not available from the search results, it is generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3,5-DIPY in laboratory experiments include its small size, which allows it to be used in a wide variety of reactions. Furthermore, 3,5-DIPY is relatively stable, making it suitable for long-term experiments. The main limitation of using 3,5-DIPY in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict the outcome of a reaction.

Orientations Futures

For research into 3,5-DIPY include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research could be conducted into the synthesis of 3,5-DIPY, including the development of more efficient and cost-effective methods. Finally, further research could be conducted into the potential uses of 3,5-DIPY, including its potential to act as a ligand in various biochemical reactions and its potential to act as a building block in the fabrication of novel materials.

Méthodes De Synthèse

3,5-DIPY can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of pyridine with aldehyde, followed by the reaction of this intermediate with an amine, and finally the reaction of this intermediate with an anhydride. In this three-step process, the pyridine is reacted with aldehyde to form an intermediate, which is then reacted with an amine to form a second intermediate. The second intermediate is then reacted with an anhydride to form 3,5-DIPY.

Analyse Biochimique

Biochemical Properties

3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinases (CDKs), particularly CDK2, which is involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system, thereby affecting neurotransmission .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. In neuronal cells, the inhibition of acetylcholinesterase by this compound results in increased acetylcholine levels, which can enhance synaptic transmission and improve cognitive function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, it binds to the active site of acetylcholinesterase, blocking the hydrolysis of acetylcholine and leading to increased neurotransmitter levels . These interactions result in significant changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest in cancer cells . In neuronal cells, prolonged inhibition of acetylcholinesterase by this compound can enhance cognitive function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hepatotoxicity and neurotoxicity. In animal models of neurodegenerative diseases, low doses of this compound have been shown to improve cognitive function by enhancing cholinergic neurotransmission .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interaction with CDK2 and acetylcholinesterase also influences cellular metabolism by altering the activity of these key enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. In the nervous system, the compound’s interaction with acetylcholinesterase affects its distribution and enhances its effects on neurotransmission .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other cytoplasmic proteins . In neuronal cells, it is also found in the synaptic cleft, where it inhibits acetylcholinesterase and enhances cholinergic neurotransmission . Post-translational modifications, such as phosphorylation, can further influence the compound’s localization and activity.

Propriétés

IUPAC Name |

3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5/c1-3-9-18(10-4-1)21-17-27-29-23(26-16-20-13-7-8-14-25-20)15-22(28-24(21)29)19-11-5-2-6-12-19/h1-15,17,26H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWKMXODUNSBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCC4=CC=CC=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6420625.png)

![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B6420626.png)

![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid](/img/structure/B6420631.png)

![3-[(4-chlorophenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B6420634.png)

![4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6420642.png)

![(5E)-2-benzyl-5-[(5-phenylfuran-2-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B6420645.png)

![4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6420657.png)

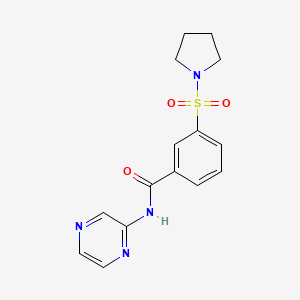

![4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420669.png)

![N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420693.png)

![3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420695.png)

![N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420701.png)

![2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide](/img/structure/B6420729.png)